Home > Products > Screening Compounds P37845 > MNI-caged-D-aspartate
MNI-caged-D-aspartate -

MNI-caged-D-aspartate

Catalog Number: EVT-1443032
CAS Number:
Molecular Formula: C13H15N3O6
Molecular Weight: 309.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MNI-caged-D-aspartate, or 4-methoxy-7-nitroindolinyl-D-aspartate, is a photolabile analogue of D-aspartate used in neuroscience research as a caged compound. It is classified as a caged neurotransmitter, specifically designed for the selective activation of glutamate transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue .

Compound Description: D-Aspartate is an endogenous amino acid that acts as an agonist at NMDA receptors and is efficiently transported by Na+/K+-dependent glutamate transporters. [] It is the parent compound of MNI-caged-D-aspartate and serves as a key tool for studying these receptors and transporters in their native environments. [, ]

Relevance: D-Aspartate forms the core structure of MNI-caged-D-aspartate, with the photolabile MNI group attached to its side chain carboxyl group. [, ]

4-Methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate)

Compound Description: MNI-D-aspartate is a photolabile analog of D-aspartate used for the selective activation of glutamate transporters and NMDA receptors. [] It is inactive in its caged form and releases D-aspartate upon UV irradiation. [] This compound enables precise temporal and spatial control over D-aspartate concentrations, making it suitable for studying the kinetics and regulation of these proteins. [, ] It has been used to elicit glutamate transporter currents in various brain regions, including the hippocampus and cerebellum. [, ]

Relevance: MNI-D-aspartate is directly derived from D-aspartate, incorporating a photolabile 4-methoxy-7-nitroindolinyl group for controlled release upon UV irradiation. [, ]

γ-D-Glutamyl-glycine (γ-DGG)

Compound Description: γ-DGG is a well-characterized, fast-equilibrating, competitive antagonist of glutamate receptors. []

Relevance: This compound shares structural similarities with D-aspartate, notably in the glutamate moiety, and is relevant because its caged derivative, MNI-caged γ-DGG, was developed to overcome limitations in studying glutamate receptor dynamics. []

Compound Description: MNI-caged γ-DGG is a photolabile derivative of γ-DGG that allows for fast uncaging of this glutamate receptor antagonist. [] This compound was designed to investigate transmitter dynamics and receptor properties at glutamatergic synapses. [] Its rapid uncaging properties and high concentration tolerance make it suitable for studying synaptic transmission without affecting basal synaptic activity. []

Relevance: MNI-caged γ-DGG shares the same photolabile MNI caging group as MNI-caged-D-aspartate, highlighting the versatility of this caging strategy for studying neurotransmission. []

Compound Description: MNI-caged γ-L-glutamyl-glycine is the L-isomer of MNI-caged γ-DGG and was found to be ineffective in influencing synaptic transmission. []

Relevance: The ineffectiveness of this isomer, compared to the active MNI-caged γ-DGG, highlights the stereospecificity of glutamate receptors and reinforces the importance of chirality in designing caged compounds for neuroscience research. []

Compound Description: β-DNB NMDA is a photolabile precursor of N-Methyl-D-aspartate (NMDA). It utilizes a photosensitive 2,2’-dinitrobenzhydryl ester for protection, releasing free NMDA upon photolysis with 308 nm laser light. [] This rapid photolysis makes it suitable for chemical kinetic investigations of the NMDA receptor in the microsecond-to-millisecond time region. []

Relevance: This compound utilizes a different photolabile protecting group compared to MNI-caged-D-aspartate but serves a similar purpose: to enable the study of NMDA receptors using rapid kinetic techniques. []

Overview

MNI-caged-D-aspartate is a photolabile compound designed to study the dynamics of D-aspartate release in biological systems. It serves as a tool for investigating the regulation of glutamate transporters and N-methyl-D-aspartate receptors in neuronal tissues. The compound is characterized by its ability to be activated through photolysis, which allows for precise temporal control over the release of D-aspartate, a neurotransmitter involved in excitatory signaling in the brain.

Source and Classification

MNI-caged-D-aspartate is synthesized from D-aspartate using a nitroindoline cage structure, specifically 4-methoxy-7-nitroindoline. This design allows for the compound to remain stable until it is exposed to light, at which point it releases D-aspartate. The classification of this compound falls under caged compounds used in neurobiology, particularly as a photolabile precursor for neurotransmitter studies.

Synthesis Analysis

Methods

The synthesis of MNI-caged-D-aspartate involves several key steps:

  1. Protection of D-aspartate: The D-aspartate is first protected to prevent unwanted reactions during subsequent steps.
  2. Coupling Reaction: The protected D-aspartate is coupled with 4-methoxyindoline using standard coupling agents like dicyclohexylcarbodiimide and 4-dimethylaminopyridine, yielding an intermediate product.
  3. Introduction of Nitro Group: The essential nitro functionality is introduced via a reaction with silver nitrate and acetyl chloride, resulting in the formation of 7-nitroindoline.
  4. Deprotection and Purification: Finally, the protecting groups are removed using trifluoroacetic acid, and high-performance liquid chromatography is employed to purify the final product, ensuring that free D-aspartate is eliminated from the preparation.
Molecular Structure Analysis

Structure and Data

MNI-caged-D-aspartate has a complex molecular structure characterized by its nitroindoline moiety. The relevant structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: 277.28 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed include δ 7.78 (1H), δ 6.88 (1H), and δ 4.43 (1H) among others .
  • Mass Spectrometry: The mass-to-charge ratio observed for MNI-caged-D-aspartate is m/z 307.8 (M - H+), confirming its molecular identity .
Chemical Reactions Analysis

Reactions and Technical Details

MNI-caged-D-aspartate undergoes photochemical reactions upon exposure to UV light, leading to the release of D-aspartate:

  • Photolysis Reaction: The compound absorbs light at specific wavelengths (280-400 nm), resulting in cleavage of the nitroindoline cage and liberation of D-aspartate.
  • Quantum Yield: The quantum yield for uncaging MNI-caged-D-aspartate has been measured at approximately 0.09, indicating its efficiency in releasing the active neurotransmitter upon photolysis .
Mechanism of Action

Process and Data

Upon photolysis, MNI-caged-D-aspartate releases D-aspartate, which can then interact with N-methyl-D-aspartate receptors and glutamate transporters:

  • Interaction with Receptors: Released D-aspartate activates N-methyl-D-aspartate receptors, leading to rapid currents in neurons.
  • Transporter Activation: The compound has been shown not to act as an agonist or antagonist at glutamate transporters but facilitates their study by allowing controlled release of D-aspartate .
Physical and Chemical Properties Analysis

Properties and Relevant Data

MNI-caged-D-aspartate exhibits several notable physical and chemical properties:

  • Stability: The compound remains stable in aqueous solutions for extended periods, making it suitable for experimental applications.
  • Solubility: It is soluble in water and common biological buffers, facilitating its use in physiological experiments.
  • Photochemical Stability: It has significant hydrolytic stability under physiological conditions, allowing for precise control over timing during experiments .
Applications

MNI-caged-D-aspartate has various scientific uses, particularly in neurobiology:

  • Studying Glutamate Transporters: It provides a method to investigate the dynamics of glutamate transporters in different brain regions by allowing researchers to monitor transporter activity following photolytic release.
  • Investigating Synaptic Transmission: The compound can be utilized to explore synaptic processes with high temporal resolution, aiding in understanding neurotransmitter dynamics in real-time .
  • Research on Receptor Activation: It serves as a valuable tool for studying the activation mechanisms of N-methyl-D-aspartate receptors without interference from other receptor types.
Chemical and Structural Basis of MNI-Caged-D-Aspartate

Molecular Architecture and Caging Group Design

MNI-caged-D-aspartate ((R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid; CAS 845555-94-4) features a covalent linkage between the α-carboxyl group of D-aspartate and the tertiary amine of the 4-methoxy-7-nitroindolinyl (MNI) photolabile protecting group. This cage design strategically inactivates the neurotransmitter’s biological activity while enabling rapid liberation upon UV photolysis [1] [4]. The MNI cage contributes significantly to the compound’s molecular weight (309.27 g/mol; Formula: C₁₃H₁₅N₃O₆) and governs its photochemical properties [1] [6].

The MNI chromophore exhibits a strong absorption peak near 340–360 nm (near-UV), facilitating efficient photolysis with a quantum yield of 0.09 at pH 7.4 [4]. Photorelease follows a heterolytic cleavage mechanism: UV excitation induces electron transfer, leading to C–O bond rupture in the indoline ring, releasing native D-aspartate within microseconds (t₁/₂ ≈ 150 ns for related MNI-caged acetates) alongside the biologically inert by-product 4-methoxy-7-nitrosoindoline [3] [9]. This temporal precision surpasses synaptic transmission timescales, making MNI-caged-D-aspartate ideal for interrogating fast neurochemical events [3] [9].

Table 1: Key Structural Identifiers of MNI-Caged-D-Aspartate

PropertyValue
Chemical Name(R)-2-Amino-4-(4-methoxy-7-nitroindolin-1-yl)-4-oxobutanoic acid
IUPAC Name(R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid
CAS Registry845555-94-4
Molecular FormulaC₁₃H₁₅N₃O₆
Molecular Weight309.27 g/mol
Canonical SMILESCOC1=C2CCN(C2=C(C=C1)N+[O-])C(=O)CC@HN
Photolysis Wavelength340–360 nm

Synthesis Pathways and Optimization Strategies

The synthesis of MNI-caged-D-aspartate employs a multi-step regioselective strategy to ensure high purity (>98%) and correct stereochemistry retention [4] [5]:

  • Indoline Core Preparation: 4-Methoxyindole undergoes reduction (e.g., sodium cyanoborohydride/acetic acid) to yield 4-methoxyindoline.
  • Nitration: Boc-protected 4-methoxyindoline undergoes regioselective nitration using AgNO₃/acetyl chloride in acetonitrile, favoring the 7-nitro isomer (over 5-nitro) due to steric and electronic directing effects [5] [8].
  • Deprotection and Activation: Removal of the Boc group (e.g., trifluoroacetic acid) liberates the indoline nitrogen (7-nitro-4-methoxyindoline) for coupling.
  • Peptide Coupling: D-Aspartic acid, activated (e.g., via mixed anhydride or thionyl chloride), reacts with 7-nitro-4-methoxyindoline to form the critical tertiary amide bond [4] [5].

Key Optimization Challenges:

  • Regioselectivity: Achieving high yield of the desired 7-nitro regioisomer over the 5-nitro isomer during nitration is crucial. Purification techniques (e.g., chromatography, crystallization) are critical at this stage [5] [8].
  • Stereochemical Integrity: Coupling conditions must avoid racemization of the chiral D-aspartate α-carbon. Low-temperature reactions with mild activating agents are typically employed [4].
  • Purity Control: Final purification via reverse-phase HPLC or recrystallization ensures ≥98% purity, essential for eliminating biological artifacts in sensitive physiological experiments [1] [4].

Comparative Analysis with Related Caged Compounds

MNI-caged-D-aspartate offers distinct advantages over structurally related caged neurotransmitters, particularly regarding biological inertness and stability:

  • vs. CNB-Caged Analogs (e.g., CNB-glutamate):CNB-caged compounds suffer from significant drawbacks:
  • Inhibition Artifacts: CNB-glutamate and CNB-NMDA act as non-competitive antagonists at NMDA receptors, particularly at non-saturating glycine concentrations, confounding receptor studies [2] [3].
  • Instability: CNB esters are prone to spontaneous hydrolysis in aqueous solutions, leading to uncontrolled "leak" of the active neurotransmitter [3] [7].
  • Slower Photolysis: Uncaging t₁/₂ ~21 μs for CNB-glutamate is significantly slower than MNI's nanosecond release, limiting temporal resolution for studying fast synaptic events [3] [9].MNI-caged-D-aspartate is pharmacologically inert at concentrations ≤500 µM towards NMDA receptors, AMPA/kainate receptors, mGluRs, and glutamate transporters (EAATs), making it superior for clean receptor activation studies [2] [3] [4].

  • vs. MNI-Caged-L-Glutamate/MNI-Caged-NMDA:While sharing the MNI caging group's benefits (speed, stability), the choice between D-aspartate and L-glutamate/NMDA depends on the biological target:

  • Receptor Specificity: D-Aspartate is a potent agonist at NMDA receptors and a substrate for glutamate transporters (EAATs), but has negligible affinity for AMPA or kainate receptors. This selectivity allows isolated study of NMDA receptor or transporter function without activating other iGluR subtypes [4] [7]. L-Glutamate activates all ionotropic and metabotropic glutamate receptor subtypes.
  • Transport Kinetics: D-Aspartate uptake kinetics via EAATs closely mirror those of L-glutamate, making it an excellent tracer for studying transporter activity without receptor cross-activation in complex tissue [4] [7].

  • vs. Ncm-D-Aspartate ((6-Nitrocoumarin-7-yl)methyl-D-aspartate):Ncm-D-aspartate is another advanced caged D-aspartate derivative designed for improved UV absorption:

  • Absorption Profile: Ncm cage absorbs at slightly longer wavelengths (~365 nm) than MNI, potentially offering reduced cellular photodamage [7].
  • Stability & Inertness: Similar to MNI-caged-D-aspartate, Ncm-D-aspartate shows good aqueous stability and biological inertness at NMDA receptors and transporters [7].
  • Adoption: MNI-caged compounds are generally more widely commercially available and have seen broader application in neuroscience literature compared to Ncm-D-aspartate. Both represent significant improvements over CNB-based cages.

Table 3: Comparison of Key Caged Glutamate Receptor Agonists/Transport Substrates

PropertyMNI-Caged-D-AspartateCNB-GlutamateMNI-Caged-L-GlutamateNcm-D-Aspartate
Biological InertnessHigh (No receptor inhibition)Low (NMDA-R inhibition)HighHigh
Aqueous StabilityHigh (Days, pH 7.4)Low (Hours)HighHigh
Photolysis Speed (t₁/₂)~150 ns~21 μs~150 nsNot specified (Fast)
Quantum Yield (Φ)0.09~0.080.05-0.08Similar/High
Receptor TargetSelective: NMDA-R, EAATsBroad (but artifactual)Broad: All GluR subtypesSelective: NMDA-R, EAATs
Transporter SubstrateYesYes (but unstable)YesYes
Key AdvantageSelectivity + Stability + SpeedHistorical useBroad agonistPotentially lower phototoxicity

Properties

Product Name

MNI-caged-D-aspartate

IUPAC Name

(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1

InChI Key

ATNVWKDWOLQDKH-MRVPVSSYSA-N

SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N

Synonyms

MNI-caged-D-aspartate;

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.